Diethyl allyl-2-cyclopenten-1-ylmalonate
Description
Diethyl allyl-2-cyclopenten-1-ylmalonate is a malonate ester featuring an allyl group and a 2-cyclopenten-1-yl substituent. The compound’s structure combines a cyclic alkene (cyclopentenyl) and a linear allyl group, which may confer unique reactivity in cycloaddition or alkylation reactions. Malonate esters are widely used in organic synthesis as nucleophiles, dienophiles, or precursors to carboxylic acids.
Properties
IUPAC Name |
diethyl 2-cyclopent-2-en-1-yl-2-prop-2-enylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-4-11-15(13(16)18-5-2,14(17)19-6-3)12-9-7-8-10-12/h4,7,9,12H,1,5-6,8,10-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKBNCDQDWUIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(C1CCC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916772 | |
| Record name | Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93981-13-6 | |
| Record name | 1,3-Diethyl 2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93981-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl allyl-2-cyclopenten-1-ylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl allyl-2-cyclopenten-1-ylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diethyl allyl-2-cyclopenten-1-ylmalonate can be synthesized through the esterification reaction of ethyl acetate with 2-cyclopentenone . The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the ester bond. The general reaction conditions include:
Reactants: Ethyl acetate and 2-cyclopentenone.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Diethyl allyl-2-cyclopenten-1-ylmalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The allyl and cyclopentenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions: Reagents such as hydrogen gas (for reduction), potassium permanganate (for oxidation), and nucleophiles like amines or halides (for substitution) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl allyl-2-cyclopenten-1-ylmalonate has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which diethyl allyl-2-cyclopenten-1-ylmalonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, such as esterification and substitution, which are crucial in the synthesis of complex molecules . The cyclopentenyl ring and allyl group provide sites for chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
The following table and analysis compare Diethyl allyl-2-cyclopenten-1-ylmalonate with structurally related malonate esters, focusing on substituent effects, physical properties, and reactivity.
Table 1: Comparative Data for Diethyl Malonate Derivatives
Structural and Reactivity Comparisons
a. Substituent Effects on Reactivity
- Cyclopentenyl vs.
- Alkyne-Containing Analogs : Compounds with propargyl groups (e.g., Diethyl allyl(3-phenyl-2-propyn-1-yl)malonate) enable alkyne-specific reactions, such as Huisgen cycloadditions, which are absent in the cyclopentenyl derivative .
- Steric Considerations : Diethyl di-2-propyn-1-ylmalonate, with two propargyl groups, exhibits higher steric hindrance, likely reducing its nucleophilicity compared to the target compound .
c. Physical Properties
- Boiling Points : While the target compound’s boiling point is unspecified, Diethyl Allyl (1-Methyl-2-Pentynyl)Malonate boils at 105–107°C (1 mmHg), indicating that cyclopentenyl derivatives may require vacuum distillation due to higher molecular weight .
- Solubility : Linear esters like Diethyl succinate are water-miscible, whereas bulky substituents (e.g., phenyl-propargyl groups) likely reduce aqueous solubility .
Biological Activity
Diethyl allyl-2-cyclopenten-1-ylmalonate (DACM) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, safety profiles, and relevant case studies.
Chemical Structure and Properties
DACM has the molecular formula and features a cyclopentene ring, which contributes to its reactivity and biological properties. The compound's structure is characterized by:
- Two ester groups : Contributing to its solubility and reactivity.
- Cyclopentene moiety : Imparts unique stereochemical properties that can influence biological interactions.
The biological activity of DACM can be attributed to its ability to interact with various biological targets. Preliminary studies suggest the following mechanisms:
- Antioxidant Activity : DACM exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : Research indicates that DACM can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antimicrobial Effects : Preliminary studies have shown that DACM has antimicrobial properties against various bacterial strains.
Pharmacological Effects
The pharmacological effects of DACM have been investigated through various in vitro and in vivo studies:
- Cytotoxicity : Studies have demonstrated that DACM can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Activity : DACM has shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
Safety Profile
The safety profile of DACM is crucial for its potential therapeutic use. Toxicological assessments indicate:
- Low Acute Toxicity : Studies suggest that DACM has a low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.
- Reversible Effects : In repeated dose studies, any observed effects were reversible upon cessation of treatment.
Case Studies
Several case studies highlight the potential applications of DACM:
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of DACM on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
-
Antimicrobial Efficacy :
- In a controlled study, DACM was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory activity, suggesting its potential as a natural antimicrobial agent.
-
Anti-inflammatory Research :
- An animal model study assessed the anti-inflammatory effects of DACM on induced paw edema. Results demonstrated a marked reduction in edema compared to control groups, supporting its use in treating inflammatory conditions.
Data Summary Table
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | C12H18O4 |
| Antioxidant Activity | Significant |
| Cytotoxicity (IC50) | Comparable to chemotherapeutics |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Acute Toxicity | Low |
| Reversible Toxic Effects | Observed at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
